2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine is a complex organic compound with significant potential in medicinal chemistry. It is classified as an indole derivative and features a sulfonamide group attached to a chloroimidazo-thiazole moiety. The compound is known for its potential biological activities, particularly in the field of cancer research.
The compound is cataloged under the CAS number 554403-49-5 and has a molecular formula of C15H13ClN4O2S2. It exhibits a molecular weight of approximately 380.88 g/mol. This compound belongs to the class of sulfonamides and imidazo-thiazoles, which are often studied for their pharmacological properties, including anti-cancer and anti-inflammatory effects .
The synthesis of 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions (temperature, pH, and solvent) to ensure high yields and purity of the final product .
The molecular structure of 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine can be represented using various structural notations:
NCCC1=CN(S(=O)(C2=C(Cl)N=C3SC=CN32)=O)C4=C1C=CC=C4
InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2
The compound features multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of chlorine, nitrogen heterocycles, and sulfonamide functionalities are critical for its interaction with biological targets .
The chemical reactivity of 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine can be explored through various types of reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action further .
The mechanism of action for 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine primarily involves its interaction with specific biological targets such as protein kinases or G protein-coupled receptors.
Research indicates that compounds with similar structures can inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells. The chloroimidazo-thiazole moiety may interact with ATP-binding sites on kinases or modulate receptor activity through allosteric mechanisms .
The physical properties of 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for modification through various chemical reactions .
The primary applications of 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-y)sulfonyl)-1H-indol-3-y)ethylamine lie within pharmaceutical research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5